molecular formula C23H35N3O2 B5357042 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide

4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide

Cat. No. B5357042
M. Wt: 385.5 g/mol
InChI Key: WUZVQLODVTULBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide, also known as compound 1, is a synthetic compound that has been extensively researched for its potential use in various fields of science. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide 1 is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
Compound 1 has been found to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have potential use in the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. In addition, studies have shown that this compound 1 has a low toxicity profile, making it suitable for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide 1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It also has a low toxicity profile, making it safe for use in animal and cell-based studies. However, one of the main limitations of using this compound 1 is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide 1. One potential area of research is the development of novel analogs of this compound 1 that exhibit improved potency and selectivity for specific biological targets. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound 1, which may provide insight into its potential use in clinical settings. Finally, the use of this compound 1 in combination with other drugs or therapies may also be explored as a potential treatment for various diseases.

Synthesis Methods

The synthesis of 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide 1 involves a multi-step process that requires the use of various chemical reagents and equipment. The first step involves the reaction of benzylamine with ethyl acetoacetate to form the intermediate this compound, which is then reacted with piperidine to form the final product. The synthesis of this compound 1 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

Compound 1 has been extensively researched for its potential use in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. Studies have shown that 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-diethyl-1-piperidinecarboxamide 1 exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have potential use in the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-N,N-diethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-3-24(4-2)23(28)26-16-12-21(13-17-26)22(27)25-14-10-20(11-15-25)18-19-8-6-5-7-9-19/h5-9,20-21H,3-4,10-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZVQLODVTULBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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